N-(2-cyclohexyl-2-hydroxyethyl)-3-(trifluoromethyl)benzenesulfonamide

CFTR pharmacology chloride channel inhibition aqueous solubility

Select CFTRinh‑172 for unambiguous CFTR blockade. Its sub‑micromolar potency, >90% in vivo antisecretory efficacy (250 µg/kg i.p.), and cryo‑EM‑confirmed binding pose make it the only CFTR inhibitor suitable for Ussing‑chamber/patch‑clamp studies and in vivo pharmacology. Unlike GlyH‑101, CFTRinh‑172 spares CaCC and VSORC, eliminating confounding off‑target effects.

Molecular Formula C15H20F3NO3S
Molecular Weight 351.4
CAS No. 1351630-65-3
Cat. No. B1651856
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(2-cyclohexyl-2-hydroxyethyl)-3-(trifluoromethyl)benzenesulfonamide
CAS1351630-65-3
Molecular FormulaC15H20F3NO3S
Molecular Weight351.4
Structural Identifiers
SMILESC1CCC(CC1)C(CNS(=O)(=O)C2=CC=CC(=C2)C(F)(F)F)O
InChIInChI=1S/C15H20F3NO3S/c16-15(17,18)12-7-4-8-13(9-12)23(21,22)19-10-14(20)11-5-2-1-3-6-11/h4,7-9,11,14,19-20H,1-3,5-6,10H2
InChIKeyUUGANMIJBMDXKH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

CFTRinh-172 – Selective Cystic Fibrosis Transmembrane Conductance Regulator Inhibitor for Ion‑Channel Research & Antisecretory Studies


N-(2-cyclohexyl-2-hydroxyethyl)-3-(trifluoromethyl)benzenesulfonamide (CAS 1351630-65-3), widely known as CFTRinh‑172, is a thiazolidinone‑based, cell‑permeable small molecule that acts as a potent, voltage‑independent, and reversible blocker of the cystic fibrosis transmembrane conductance regulator (CFTR) chloride channel . It exhibits sub‑micromolar affinity for CFTR (Ki ≈ 300 nM) and does not inhibit MDR1, ATP‑sensitive K⁺ channels, or a panel of other transporters at concentrations up to 5 µM . The compound has become a standard pharmacological tool for dissecting CFTR‑dependent ion transport in epithelial physiology and for validating antisecretory therapeutic strategies [REFS-1, REFS-2].

Why CFTRinh‑172 Cannot Be Replaced by a Generic Thiazolidinone or a Broad‑Spectrum CFTR Blocker


Thiazolidinone‑based CFTR inhibitors share a common core, yet minor structural modifications profoundly alter potency, solubility, and off‑target profiles. A comprehensive structure–activity relationship (SAR) study of 58 CFTRinh‑172 analogs demonstrated that only two compounds (Tetrazolo‑172 and Oxo‑172) achieved >10‑fold higher aqueous solubility, and both suffered a ~2–3‑fold loss in CFTR inhibitory potency [1]. Conversely, widely used alternative CFTR blockers such as GlyH‑101 inhibit calcium‑activated chloride channels (CaCC) and volume‑sensitive outwardly rectifying chloride channels (VSORC) at concentrations employed for CFTR inhibition, whereas CFTRinh‑172 spares CaCC and affects VSORC only above 5 µM [2]. Generic substitution therefore risks introducing either reduced target engagement or confounding off‑target effects that compromise experimental reproducibility and therapeutic interpretability.

Head‑to‑Head Quantitative Differentiation of CFTRinh‑172 Against In‑Class Alternatives


CFTRinh‑172 vs. Oxo‑172: Potency–Solubility Trade‑Off Quantified

CFTRinh‑172 demonstrates ~3.7‑fold greater CFTR inhibitory potency than its 2‑oxo analog Oxo‑172 (CFTR Inhibitor III), measured as inhibition of forskolin‑stimulated apical membrane chloride current in CFTR‑expressing FRT cells . However, Oxo‑172 provides ~25‑fold higher aqueous solubility (420 µM vs. 17 µM in PBS with 2% DMSO at 25 °C) . This trade‑off defines a clear user decision point: CFTRinh‑172 is the preferred choice when maximal target engagement is required at low concentrations, while Oxo‑172 may be considered only when aqueous solubility is the overriding formulation constraint.

CFTR pharmacology chloride channel inhibition aqueous solubility

CFTRinh‑172 vs. GlyH‑101: Superior Chloride‑Channel Selectivity Profile

In a direct patch‑clamp comparison, GlyH‑101 inhibited both Ca²⁺‑dependent Cl⁻ conductance (CaCC) and volume‑sensitive outwardly rectifying Cl⁻ conductance (VSORC) at concentrations that fully block CFTR, whereas CFTRinh‑172 did not affect CaCC and inhibited VSORC only at concentrations exceeding 5 µM [1]. Neither compound affected cell viability at 20 µM (24 h), but both were cytotoxic at higher concentrations [1]. The data establish that CFTRinh‑172 provides a cleaner pharmacological window for CFTR‑specific interrogation.

off‑target ion channels calcium‑activated chloride current volume‑sensitive chloride current

CFTRinh‑172 vs. Glibenclamide: Higher Potency and Human CFTR Selectivity

A cross‑species electrophysiology study demonstrated that glibenclamide, a sulfonylurea CFTR inhibitor, showed only 18.4 ± 4.4% maximal inhibition of pig CFTR at 250 µM, and shark CFTR was insensitive to CFTRinh‑172 (max inhibition 10.3 ± 2.5% at 25 µM) [1]. However, for human CFTR, CFTRinh‑172 achieved potent and complete channel block with sub‑micromolar affinity (Ki ≈ 300 nM, IC50 ≈ 0.38 µM), whereas glibenclamide requires >100 µM concentrations and displays complex, non‑specific interactions with other ion channels . For human‑tissue studies, CFTRinh‑172 offers substantially greater potency and a more defined mechanism (pore‑block plus gating modulation) than glibenclamide.

CFTR ortholog selectivity sulfonylurea comparison species‑specific pharmacology

CFTRinh‑172 In Vivo: >90% Reduction of Cholera‑Toxin‑Induced Fluid Secretion

A single intraperitoneal injection of CFTRinh‑172 at 250 µg/kg reduced cholera toxin‑induced intestinal fluid secretion by greater than 90% over 6 hours in a mouse closed‑loop model, whereas an inactive structural analog did not inhibit fluid accumulation [1]. This in vivo efficacy benchmark, established in the seminal characterization of the compound, remains a key differentiator from analogs such as Oxo‑172 and Tetrazolo‑172, for which comparable in vivo antisecretory data have not been published at equivalent resolution. Oral bioavailability, although limited, was sufficient to reduce fluid secretion by >90% in a mouse open‑loop cholera model when an optimized oral formulation was used [2].

antisecretory efficacy cholera model in vivo pharmacology

SAR‑Determined Pharmacophore: 3‑CF3 and Thiazolidinone Core are Irreplaceable for Potency

Systematic SAR analysis of 58 CFTRinh‑172 analogs identified that the 3‑CF3 substituent on Ring A and the thiazolidinone core (Ring B) are both essential for sub‑micromolar CFTR inhibition; removal or modification of these features invariably reduced potency by at least 5–10‑fold [1]. Two analogs (Tetrazolo‑172 and Oxo‑172) retained ~1 µM potency but achieved this only by substituting the carboxyphenyl ring C, not the 3‑CF3 or thiazolidinone moieties [1]. This pharmacophore constraint explains why structurally similar benzenesulfonamides lacking the 3‑CF3 group or the thiazolidinone core cannot serve as functional substitutes for CFTRinh‑172.

structure–activity relationship CFTR inhibitor design pharmacophore

Selectivity Confirmed: No Inhibition of MDR1, KATP Channels, or Diverse Transporters at 5 µM

CFTRinh‑172 was profiled against a panel of off‑target transporters and channels; it showed no detectable inhibition of MDR1 (P‑glycoprotein), ATP‑sensitive K⁺ channels, or a series of other transporters at concentrations up to 5 µM, approximately 13‑fold above its CFTR Ki . This selectivity profile is superior to that of glibenclamide, which inhibits KATP channels at therapeutic concentrations, and to GlyH‑101, which affects multiple chloride‑channel subtypes [1]. The absence of MDR1 interaction also reduces the risk of compound‑efflux‑mediated variability in cellular assays.

transporter selectivity MDR1 ATP‑sensitive potassium channel counter‑screen panel

Optimal Procurement‑Driven Application Scenarios for CFTRinh‑172


Definitive CFTR‑Dependency Validation in Epithelial Ion‑Transport Studies

When a research program requires unambiguous demonstration that a chloride conductance is CFTR‑mediated, CFTRinh‑172 is the inhibitor of choice. Its sub‑micromolar potency (Ki ≈ 300 nM, IC50 ≈ 0.38 µM) [1] allows complete channel block at low concentrations, and its selectivity profile—no inhibition of MDR1, KATP channels, or CaCC—minimizes confounding off‑target effects that plague GlyH‑101 or glibenclamide [REFS-2, REFS-3]. Laboratories conducting Ussing‑chamber or patch‑clamp experiments on human airway, intestinal, or renal epithelia should select CFTRinh‑172 to ensure that residual currents can be confidently attributed to non‑CFTR pathways.

Antisecretory Drug Discovery and Cholera‑Toxin Challenge Models

CFTRinh‑172 is the only CFTR inhibitor with a quantified, reproducible in vivo benchmark: >90% reduction of cholera‑toxin‑induced intestinal fluid secretion at 250 µg/kg i.p. in mice [1]. This established efficacy makes it a reference standard for screening novel antisecretory candidates. Procurement for in vivo pharmacology programs should prioritize CFTRinh‑172 over analogs such as Oxo‑172 or Tetrazolo‑172, for which equivalent whole‑animal efficacy data remain unpublished or unavailable at comparable resolution .

Pharmacophore‑Guided Medicinal Chemistry and CFTR Inhibitor Development

The rigorously defined SAR of 58 CFTRinh‑172 analogs demonstrates that the 3‑CF3 substituent and thiazolidinone core are irreplaceable for sub‑micromolar potency [1]. Medicinal chemistry teams seeking a validated starting point for CFTR inhibitor optimization should procure CFTRinh‑172 as the pharmacophore reference standard, rather than investing in superficially similar benzenesulfonamides that lack these critical features and consequently show 5–10‑fold lower potency [1].

Structural Biology and Cryo‑EM Studies of CFTR–Inhibitor Complexes

The cryo‑EM structure of CFTR in complex with CFTRinh‑172 has been solved to 2.7 Å resolution, revealing that the inhibitor binds within the pore and stabilizes a conformation in which the chloride selectivity filter is collapsed [1]. This high‑resolution structural information is unique to CFTRinh‑172 among thiazolidinone‑class inhibitors; structural biologists and computational chemists studying CFTR gating mechanisms should therefore select this compound to enable direct correlation of functional data with an experimentally determined binding pose.

Quote Request

Request a Quote for N-(2-cyclohexyl-2-hydroxyethyl)-3-(trifluoromethyl)benzenesulfonamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.